molecular formula C19H13F2N5O2 B2798860 N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide CAS No. 1251670-97-9

N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide

Cat. No.: B2798860
CAS No.: 1251670-97-9
M. Wt: 381.343
InChI Key: QCLUDMQKRHGRSL-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-{4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide is a fluorinated heterocyclic compound featuring an imidazole core linked to a 1,2,4-oxadiazole ring and an acetamide moiety. Its structure includes dual fluorophenyl substituents (4-fluorophenyl and 3-fluorophenyl), which contribute to its electronic and steric properties.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5O2/c20-13-4-6-15(7-5-13)23-17(27)10-26-9-16(22-11-26)18-24-19(28-25-18)12-2-1-3-14(21)8-12/h1-9,11H,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLUDMQKRHGRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=NO2)C3=CN(C=N3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The structural diversity of analogous compounds arises from variations in aryl substituents, heterocyclic cores, and functional groups (Table 1).

Table 1: Structural Features of Comparable Compounds

Compound Name / Source Aryl Substituents Heterocycle Core Key Functional Groups
Target Compound 4-Fluorophenyl, 3-Fluorophenyl Imidazole, 1,2,4-oxadiazole Acetamide, Fluorine
6m () 4-Chlorophenyl, Naphthalenyl 1,2,3-Triazole Chloro, Acetamide
Compound 4-Fluorophenyl Imidazole, Isoxazole Sulfanyl (Thioether), Acetamide
C19/C20 () 3-/4-Methoxyphenyl Dihydroimidazole Amine, Methoxy
[19F]FBNA () 4-Fluorobenzyl Nitroimidazole Nitro, Acetamide
  • Fluorine vs.
  • Oxadiazole vs. Triazole/Isoxazole : The 1,2,4-oxadiazole in the target compound is more electron-deficient than triazoles (6m) or isoxazoles (), which may influence π-π stacking and solubility .
  • Sulfanyl vs. Nitro Groups : The sulfanyl group in ’s compound increases susceptibility to oxidation, whereas the nitro group in [19F]FBNA () could confer radiosensitizing properties .

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